4,5-Dihydroxy-2-nitrobenzaldehyde
Overview
Description
4,5-Dihydroxy-2-nitrobenzaldehyde, also known as this compound, is a useful research compound. Its molecular formula is C7H5NO5 and its molecular weight is 183.12 g/mol. The purity is usually 95%.
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Scientific Research Applications
Radiopharmaceutical Synthesis
- Fluorine-18 Labeled Benzaldehydes as Precursors : 4,5-Bis(butoxy)-2-nitrobenzaldehyde and its derivatives are synthesized for use as precursors in radiopharmaceutical agents for positron emission tomography, particularly in the synthesis of fluorine-18 labeled catecholamines and 6-[18F]fluoro-l-DOPA (Orlovskaja et al., 2016).
Organic Synthesis and Chemistry
- Rearrangements in Hantzsch Reaction : 5-Hydroxy-2-nitrobenzaldehyde reacts with ethyl acetoacetate in ammonia, yielding isomeric 1,4- and 1,2-dihydropyridines, demonstrating its role in organic synthesis (Ángeles et al., 2001).
- Actinometry for Photochemistry : 2-Nitrobenzaldehyde acts as a convenient and robust actinometer for studying solution and ice photochemistry, showing its utility in the field of photochemistry (Galbavy et al., 2010).
Catalysis
- Catalysis in Pharmaceutical Synthesis : The condensation of benzaldehyde and derivatives like 2-nitrobenzaldehyde with ethyl cyanoacetate, using alkaline carbons as catalysts, is explored for producing pharmaceutical intermediates (Perozo-Rondón et al., 2006).
Molecular Structure Analysis
- Crystal Structure Studies : Investigations into the molecular and crystal structure of compounds like 2-hydroxy-3-iodo-5-nitrobenzaldehyde offer insights into molecular interactions and structural properties (Garden et al., 2004).
Antioxidant Activity and Chemical Properties
- Antioxidant Activities and Acidic Properties : Studies on novel derivatives of nitrobenzaldehydes, including those with 4,5-dihydroxy-2-nitrobenzaldehyde structure, reveal their potential antioxidant activities and chemical properties (Gürsoy-Kol & Ayazoğlu, 2017).
Environmental Chemistry
- Singlet Oxygen Suppression : 2-Nitrobenzaldehyde shows efficiency in blocking singlet oxygen generation, indicating its potential use in protecting materials from oxidative damage (Hajimohammadi et al., 2018).
Mechanism of Action
Target of Action
The primary target of 4,5-Dihydroxy-2-nitrobenzaldehyde (DHNB) is Xanthine Oxidase (XOD) . XOD is an enzyme that plays a crucial role in the production of uric acid, the metabolic product of purines .
Mode of Action
DHNB interacts with XOD and inhibits its activity . This interaction results in a decrease in the production of uric acid .
Biochemical Pathways
The inhibition of XOD by DHNB affects the purine metabolism pathway, specifically the conversion of hypoxanthine to xanthine and then to uric acid . By inhibiting XOD, DHNB reduces the production of uric acid, thereby affecting the downstream effects associated with uric acid accumulation, such as hyperuricemia and gout .
Result of Action
The inhibition of XOD by DHNB leads to a reduction in uric acid production . In a mouse model of acute hyperuricemia, DHNB effectively controlled the serum uric acid content and significantly inhibited serum XOD activity . This indicates that DHNB could potentially be used as a therapeutic agent for conditions related to high levels of uric acid, such as hyperuricemia and gout .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
4,5-Dihydroxy-2-nitrobenzaldehyde has been found to interact with xanthine oxidase (XOD), an enzyme involved in the metabolism of purines . It inhibits XOD activity in a time-dependent manner, similar to allopurinol, a clinical XOD inhibitory drug . This interaction suggests that this compound could play a role in the regulation of purine metabolism .
Cellular Effects
Its ability to inhibit XOD suggests that it could influence cellular processes related to purine metabolism . By inhibiting XOD, this compound could potentially reduce the production of uric acid, a byproduct of purine metabolism .
Molecular Mechanism
This compound inhibits XOD activity by interacting with the molybdenum center of the enzyme . It is slowly converted to its carboxylic acid at a rate of 10⁻¹⁰ mol/L/s . This suggests that this compound exerts its effects at the molecular level through binding interactions with biomolecules and changes in enzyme activity .
Temporal Effects in Laboratory Settings
It is known that the compound is stable under inert gas at 2-8°C .
Dosage Effects in Animal Models
In a mouse model of acute hyperuricemia, a moderate dose of a derivative of this compound effectively controlled the serum uric acid content and significantly inhibited serum XOD activity . This suggests that the effects of this compound may vary with different dosages .
Metabolic Pathways
This compound is involved in the metabolic pathway of purines, as it interacts with XOD, an enzyme that produces uric acid during the purine metabolism .
Transport and Distribution
Subcellular Localization
Given its interactions with enzymes such as XOD, it is likely that it localizes to areas of the cell where these enzymes are present .
Properties
IUPAC Name |
4,5-dihydroxy-2-nitrobenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO5/c9-3-4-1-6(10)7(11)2-5(4)8(12)13/h1-3,10-11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDAAKNQPCGUCNH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1O)O)[N+](=O)[O-])C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why was 4,5-dihydroxy-2-nitrobenzaldehyde not detected in the reaction of caffeic acid with nitrite despite previous reports suggesting its formation?
A1: Previous studies might have used different reaction conditions or analytical techniques that led to the misidentification of this compound. This study [] employed a range of conditions (varying pH and concentrations) and did not find any evidence of its formation. The researchers meticulously characterized the reaction products, revealing a different reaction pathway leading to oxime derivatives, 3,4-dihydroxybenzaldehyde, 3,4-dihydroxybenzoic acid, and other products, instead of the anticipated ring nitration product. This highlights the importance of carefully controlled experiments and accurate product identification in chemical synthesis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.